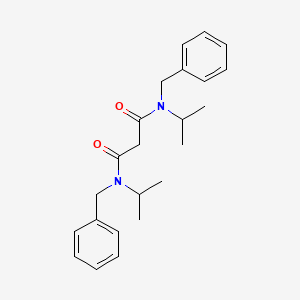
N,N'-dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N'-Dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be characterized as follows:
- Molecular Formula : C₁₈H₂₃N₂O
- Molecular Weight : 285.39 g/mol
- CAS Number : 197961-02-7
This compound features two benzyl groups and two propan-2-yl groups attached to a propanediamide backbone, which may influence its pharmacological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticonvulsant Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticonvulsant Activity
A study focused on related compounds showed that certain N-benzyl derivatives exhibited potent anticonvulsant effects in animal models. The most effective compounds had ED50 values significantly lower than conventional treatments like phenobarbital, indicating their potential as new therapeutic agents for epilepsy .
| Compound | ED50 (mg/kg) | Comparison |
|---|---|---|
| N-benzyl derivative A | 13 | Better than phenobarbital (22) |
| N-benzyl derivative B | 8.9 | Comparable to phenytoin (9.5) |
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, this compound showed promising results against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the efficacy of the compound against Staphylococcus aureus and Escherichia coli.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Oxidative Stress Reduction : The presence of aromatic rings may enhance the compound's ability to scavenge reactive oxygen species (ROS), contributing to neuroprotection and antimicrobial effects.
- Cell Membrane Interaction : The hydrophobic nature of the benzyl groups may facilitate interactions with cell membranes, enhancing permeability and bioavailability.
特性
IUPAC Name |
N,N'-dibenzyl-N,N'-di(propan-2-yl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)24(16-20-11-7-5-8-12-20)22(26)15-23(27)25(19(3)4)17-21-13-9-6-10-14-21/h5-14,18-19H,15-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUXHVYBCUEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CC(=O)N(CC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













